4-aminobenzenesulfonyl Chloride
Overview
Description
4-Aminobenzenesulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is substituted at the para position. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-aminobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-aminobenzenesulfonamide+SOCl2→4-aminobenzenesulfonyl chloride+SO2+HCl
The reaction typically requires an inert atmosphere and a temperature range of 60-80°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of thionyl chloride is common due to its efficiency in converting sulfonamides to sulfonyl chlorides. The reaction is carried out in stainless steel reactors equipped with reflux condensers to manage the release of gaseous by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to 4-aminobenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-aminobenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines (R-NH2) and alcohols (R-OH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Water or aqueous base (NaOH) at room temperature.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
4-Aminobenzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Aminobenzenesulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Used in the modification of biomolecules for labeling and detection purposes.
Medicine: It is a precursor in the synthesis of sulfa drugs, which are antibiotics used to treat bacterial infections.
Mechanism of Action
The mechanism of action of 4-aminobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the amino group, making it less reactive towards nucleophiles compared to 4-aminobenzenesulfonyl chloride.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of an amino group, which affects its reactivity and applications.
4-Methylbenzenesulfonyl Chloride: Contains a methyl group, making it less reactive than the amino-substituted derivative
Uniqueness: this compound is unique due to the presence of the amino group, which enhances its reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to form stable sulfonamide and sulfonate ester linkages is particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
4-aminobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJDBAZGOYUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448029 | |
Record name | 4-aminobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24939-24-0 | |
Record name | 4-Aminobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24939-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.